2-Bromo-N-methylpyridine-3-sulfonamide
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Overview
Description
2-Bromo-N-methylpyridine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom at the second position, a methyl group at the nitrogen atom, and a sulfonamide group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-methylpyridine-3-sulfonamide typically involves the bromination of N-methylpyridine-3-sulfonamide. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with continuous monitoring and control of reaction parameters. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated sulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-N-methylpyridine-3-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-methylpyridine-3-sulfonamide involves its interaction with molecular targets and pathways in biological systems. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity to specific enzymes or receptors. Detailed studies on its molecular interactions and pathways are essential to understand its effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylpyridine: Similar structure but lacks the sulfonamide group.
N-Methylpyridine-3-sulfonamide: Similar structure but lacks the bromine atom.
5-Bromo-N-methylpyridine-3-sulfonamide: Similar structure with bromine at a different position.
Uniqueness
2-Bromo-N-methylpyridine-3-sulfonamide is unique due to the specific combination of the bromine atom, methyl group, and sulfonamide group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C6H7BrN2O2S |
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Molecular Weight |
251.10 g/mol |
IUPAC Name |
2-bromo-N-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C6H7BrN2O2S/c1-8-12(10,11)5-3-2-4-9-6(5)7/h2-4,8H,1H3 |
InChI Key |
IRHVQKBOGOSKMM-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(N=CC=C1)Br |
Origin of Product |
United States |
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